N-(3-biphenylylmethyl)-1-ethyl-6-oxo-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves complex reactions highlighting the versatility of piperidine as a core structure for the development of various compounds. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was evaluated for anti-acetylcholinesterase activity, indicating the significance of substituent variation on piperidine's nitrogen atom for enhancing activity (Sugimoto et al., 1990). Another example is the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, showcasing a potent δ opioid receptor agonist's preparation, involving carbon-14 labeling for tracing purposes (Gawell, 2003).

Molecular Structure Analysis

The molecular structure and interaction of piperidine derivatives have been extensively studied to understand their binding and activity mechanisms. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's molecular interaction with the CB1 cannabinoid receptor was analyzed using AM1 molecular orbital method, providing insights into the conformations and binding interactions (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and enhance their properties. The Mannich reaction has been used in the synthesis of N,S-containing heterocycles, demonstrating the chemical reactivity of piperidine derivatives under specific conditions (Dotsenko et al., 2012).

Physical Properties Analysis

The study of physical properties, such as crystal and molecular structure of compounds like (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, reveals the importance of hydrogen bonding and C-H…π interactions in stabilizing the compound's structure, influencing its solubility, melting point, and other physical characteristics (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, such as their reactivity, stability, and interactions with various reagents, are crucial for their applications in medicinal chemistry and materials science. Studies on compounds like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide provide valuable information on chemical modification strategies to improve pharmacological profiles and reduce undesirable side effects (Nie et al., 2020).

Propriétés

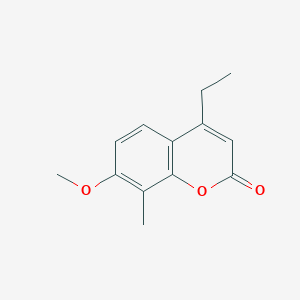

IUPAC Name |

1-ethyl-6-oxo-N-[(3-phenylphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-23-15-19(11-12-20(23)24)21(25)22-14-16-7-6-10-18(13-16)17-8-4-3-5-9-17/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLKCVUDTMJMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CCC1=O)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)

![4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5679767.png)

![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)

![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)

![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)

![1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)

![{3-(2-methoxyethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5679806.png)

![N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5679809.png)

![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)

![[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5679822.png)

![6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)

![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)